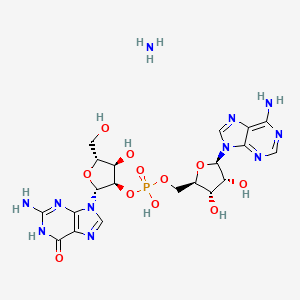
Guanylyl-2'-5'-adenosine ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanylyl-2’-5’-adenosine ammonium salt is a nucleotide analog that consists of guanine and adenine linked by a 2’-5’ phosphodiester bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanylyl-2’-5’-adenosine ammonium salt typically involves the coupling of guanosine and adenosine nucleotides through a 2’-5’ phosphodiester bond. The reaction is usually carried out in an aqueous medium with the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI). The reaction conditions often require a controlled pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Guanylyl-2’-5’-adenosine ammonium salt may involve large-scale synthesis using automated synthesizers. These synthesizers can precisely control the reaction conditions, such as temperature, pH, and reagent concentrations, to optimize the yield and purity of the compound. The final product is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Guanylyl-2’-5’-adenosine ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and thiol compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction can produce reduced analogs of the original compound.
Aplicaciones Científicas De Investigación
Guanylyl-2’-5’-adenosine ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleotide interactions and enzymatic processes.
Biology: The compound is employed in the investigation of RNA and DNA synthesis, as well as in the study of nucleotide signaling pathways.
Medicine: Research on Guanylyl-2’-5’-adenosine ammonium salt contributes to the development of antiviral and anticancer therapies by exploring its effects on cellular processes.
Industry: The compound is used in the production of nucleotide-based pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of Guanylyl-2’-5’-adenosine ammonium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural nucleotides, thereby influencing nucleotide-binding proteins and altering cellular signaling pathways. The 2’-5’ phosphodiester bond is crucial for its unique biological activity, as it differs from the more common 3’-5’ linkage found in natural nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
Guanylyl-2’-5’-guanosine ammonium salt: Similar in structure but contains two guanine bases.
Adenylyl-2’-5’-adenosine ammonium salt: Contains two adenine bases linked by a 2’-5’ phosphodiester bond.
Cytidylyl-2’-5’-cytidine ammonium salt: Contains two cytosine bases linked by a 2’-5’ phosphodiester bond.
Uniqueness
Guanylyl-2’-5’-adenosine ammonium salt is unique due to its combination of guanine and adenine bases, which provides distinct biochemical properties and potential applications. The 2’-5’ linkage also sets it apart from other nucleotide analogs, making it a valuable tool in research and industrial applications.
Propiedades
Fórmula molecular |
C20H28N11O11P |
|---|---|
Peso molecular |
629.5 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C20H25N10O11P.H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(34)10(32)7(40-18)2-38-42(36,37)41-13-11(33)6(1-31)39-19(13)30-5-26-9-16(30)27-20(22)28-17(9)35;/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35);1H3/t6-,7-,10-,11-,12-,13-,18-,19-;/m1./s1 |
Clave InChI |
GJPWIAVAWZIIHD-VSBWEBIMSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@@H]([C@H](O[C@H]4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)
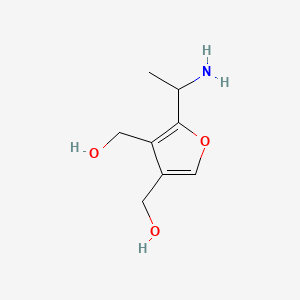

![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)

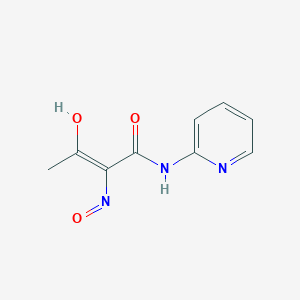
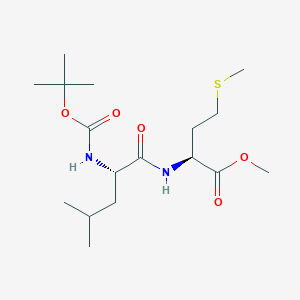
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)

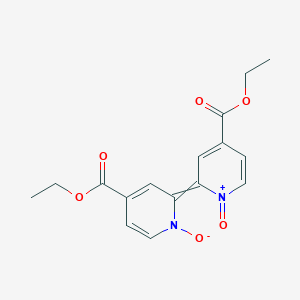

![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
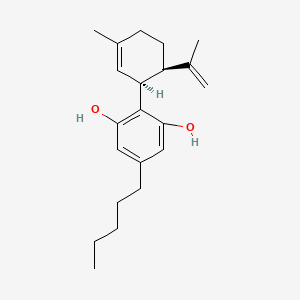
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
